硝酸铂

描述

Platinum dinitrate is not explicitly mentioned in the provided papers; however, the papers do discuss platinum complexes and their properties, which can be relevant to understanding the broader category of platinum compounds. Platinum complexes are significant in various applications, including catalysis and medicine. For instance, dinuclear platinum complexes have been synthesized with the 1,2-diaminocyclohexane (dach) carrier ligand, which shows potential as second-generation polynuclear platinum clinical candidates due to their stability in physiological conditions . Additionally, platinum complexes have been used as catalysts in the reductive N-carbonylation of dinitroarenes to produce biscarbamates, demonstrating the versatility of platinum in chemical reactions .

Synthesis Analysis

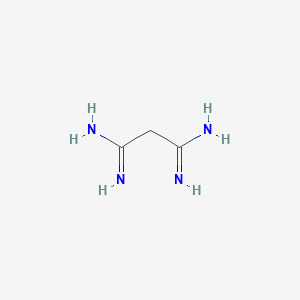

The synthesis of platinum complexes can vary based on the desired end product. In the case of dinuclear platinum complexes, the synthesis involves the use of 1,2-diaminocyclohexane as a carrier ligand, which is linked to platinum through chloride . Another synthesis method involves the catalytic activity of dichlorobis(triphenylphosphine) platinum(II) for the reductive N-carbonylation of dinitroarenes, which is performed in ethanol under specific conditions of temperature and pressure . These methods highlight the intricate procedures required to create functional platinum complexes.

Molecular Structure Analysis

The molecular structure of platinum complexes is crucial for their function and stability. The dinuclear platinum complexes mentioned in the papers are bifunctional and are connected by various polyamine linker groups. The cis-geometry of these complexes is particularly stable, which is an important factor when considering their potential use in clinical settings . The specific arrangement of atoms within these complexes determines their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Platinum complexes participate in a variety of chemical reactions. For example, the dinuclear platinum complexes with the dach ligand do not undergo labilization with sulfur-containing species at physiological pH, which is a significant observation for their potential biological applications . In another instance, the platinum complex acts as a catalyst for the reductive N-carbonylation of dinitroarenes, leading to the formation of biscarbamates . These reactions showcase the reactivity of platinum complexes and their potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum complexes are influenced by their molecular structure. The stability of the cis-geometry in dinuclear platinum complexes suggests that they may have favorable physical properties for use in biological environments . The catalytic properties of platinum complexes, as demonstrated in the synthesis of biscarbamates, indicate their chemical versatility and potential for use in industrial processes . Additionally, the shape control of platinum and palladium nanoparticles for catalysis is an area of research that highlights the importance of physical properties in determining catalytic performance .

科学研究应用

催化和电化学应用

- 铂纳米晶体的形状可控合成:铂及其硝酸铂等形式广泛用于催化和燃料电池技术。通过控制铂纳米晶体的形状可以调整其催化和电催化性能。这种操作增强了它们在各种反应中的性能,在汽车催化转化器和石化裂解催化剂等领域提供了重大进展 (Chen, Lim, Lee, & Xia, 2009).

回收和再利用

- 铂的湿法冶金回收/再利用:鉴于铂的资源有限,从废催化剂和电子废料中回收和再利用已变得至关重要。已经开发出在氧化剂存在下使用酸性和碱性溶液的技术来回收铂,包括硝酸铂等形式 (Jha 等人,2013).

生物医学应用

- 铂纳米粒子的生物医学应用:铂纳米粒子(可能包括硝酸铂)由于其抗菌、抗氧化和抗癌特性而被用于生物技术、纳米医学和药理学。它们独特的表面积和催化应用使其在医疗和诊断领域具有重要意义 (Jeyaraj 等人,2019).

环境和可持续性问题

- 铂在未来汽车技术中的可用性:铂及其硝酸铂等化合物在汽车催化转化器和未来汽车燃料电池中发挥着关键作用。该研究评估了铂可用性下降的风险,考虑到其在实现温室气体稳定目标中的重要作用 (Alonso, Field, & Kirchain, 2012).

抗肿瘤剂中的不对称结构

- 顺式-[N-(9-蒽甲基)-1,2-乙二胺]二吡啶铂(II)二硝酸盐的不对称结构:本研究讨论了一种铂(II)配合物,重点介绍了此类配合物的不对称结构及其在癌症治疗中的重要性 (Kiwada 等人,2017).

降低癌症治疗中的毒性

- 癌症治疗中的多核铂配合物:对二核铂配合物(如硝酸铂)的研究,封装在某些结构中,探索了降低癌症治疗中毒性的方法 (Wheate 等人,2004).

安全和危害

Platinum dinitrate is classified as a strong oxidizer and may cause fire or explosion . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it in its original packaging, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective clothing and eye/face protection .

属性

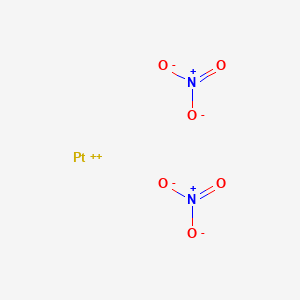

IUPAC Name |

platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAHZABTSDUXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

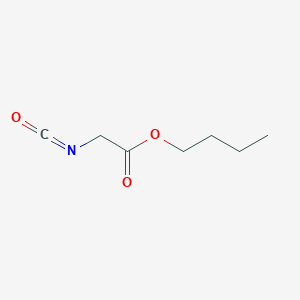

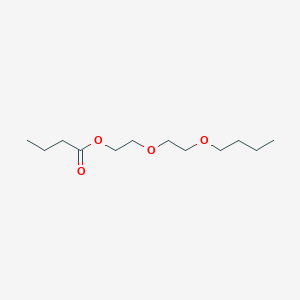

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171686 | |

| Record name | Platinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum dinitrate | |

CAS RN |

18496-40-7 | |

| Record name | Platinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。